molecular formula C2H6O B126515 Ethanol-d5 CAS No. 1859-08-1

Ethanol-d5

Cat. No.: B126515
CAS No.: 1859-08-1
M. Wt: 51.1 g/mol
InChI Key: LFQSCWFLJHTTHZ-ZBJDZAJPSA-N
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Mechanism of Action

Target of Action

Ethanol-d5, a deuterated form of ethanol, is expected to have similar targets as ethanol. Ethanol primarily targets several neurotransmitter systems in the brain, including GABA (gamma-aminobutyric acid), glutamate, dopamine, and serotonin systems . These neurotransmitters play crucial roles in various brain functions, including mood regulation, motor control, and cognitive processes .

Mode of Action

This compound, like ethanol, interacts with its targets in several ways. It alters the membranes of neurons, their ion channels, enzymes, and receptors . Ethanol also binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate . These interactions lead to changes in neuronal activity, which can result in behavioral changes such as sedation, euphoria, and impaired motor control .

Biochemical Pathways

The metabolism of this compound involves complex biochemical pathways. The most significant pathway is initiated by alcohol dehydrogenase (ADH) , which converts ethanol to acetaldehyde . Acetaldehyde is then further metabolized to acetic acid by aldehyde dehydrogenase (ALDH) . This process also leads to an excess of NADH/lactate, which has important biochemical implications such as enhanced lipogenesis and decreased gluconeogenesis .

Pharmacokinetics

The pharmacokinetics of this compound is likely to be similar to that of ethanol. Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . Chronic ethanol use can cause transient changes in many physiological responses, resulting in both pharmacokinetic and pharmacodynamic interactions .

Result of Action

The molecular and cellular effects of this compound action are expected to be similar to those of ethanol. Ethanol’s effects on the brain lead to changes in behavior, including escalated use, tolerance, compulsive seeking, and dependence . At the molecular level, ethanol affects the structure and function of proteins, leading to protein denaturation and the accumulation of abnormal proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as the individual’s genetic makeup, age, sex, and health status can affect how the body metabolizes and responds to ethanol . Additionally, external factors such as diet, concurrent drug use, and the presence of other chemicals can also influence the effects of ethanol .

Biochemical Analysis

Biochemical Properties

Ethanol-d5 plays a significant role in biochemical reactions due to its isotopic nature. It interacts with various enzymes, proteins, and other biomolecules, providing insights into reaction mechanisms and metabolic pathways. One of the primary enzymes that this compound interacts with is alcohol dehydrogenase. This enzyme catalyzes the oxidation of this compound to acetaldehyde-d5, a crucial step in ethanol metabolism. The interaction between this compound and alcohol dehydrogenase is characterized by the transfer of deuterium atoms, which can be monitored using mass spectrometry .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In hepatocytes, this compound is metabolized to acetaldehyde-d5, which can affect cellular redox states and induce oxidative stress. This oxidative stress can lead to alterations in gene expression, particularly in genes involved in antioxidant defense mechanisms. Additionally, this compound can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. This compound binds to alcohol dehydrogenase, facilitating the transfer of deuterium atoms during the oxidation process. This binding interaction is crucial for the conversion of this compound to acetaldehyde-d5. Furthermore, this compound can inhibit or activate other enzymes involved in metabolic pathways, affecting the overall metabolic flux. Changes in gene expression induced by this compound are mediated through transcription factors that respond to oxidative stress and other cellular signals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanol-d5 can be synthesized through the catalytic exchange of ethanol with deuterium oxide (D2O). The reaction typically involves heating ethanol with deuterium oxide in the presence of a catalyst such as platinum or palladium. The reaction conditions include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: In an industrial setting, this compound is produced by the continuous exchange of ethanol with deuterium oxide in a reactor. The process involves recycling the deuterium oxide to maximize the yield of this compound. The final product is then purified through distillation to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Ethanol-d5 undergoes similar chemical reactions as regular ethanol, including oxidation, reduction, and substitution reactions. the presence of deuterium can affect the reaction rates and mechanisms.

Common Reagents and Conditions:

Major Products:

  • Oxidation: Acetaldehyde-d4, Acetic acid-d4
  • Reduction: Ethane-d6
  • Substitution: Ethyl halides-d5

Comparison with Similar Compounds

Ethanol-d5 can be compared with other deuterated forms of ethanol, such as:

    Ethanol-d1 (C2H5DO): Contains one deuterium atom.

    Ethanol-d2 (C2H4D2O): Contains two deuterium atoms.

    Ethanol-d6 (C2D6O): Contains six deuterium atoms.

Uniqueness: this compound is unique due to its specific isotopic composition, which makes it particularly useful in NMR spectroscopy and tracer studies. The presence of five deuterium atoms provides a distinct spectral signature, allowing for precise analysis of molecular structures and dynamics .

Properties

IUPAC Name

1,1,2,2,2-pentadeuterioethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQSCWFLJHTTHZ-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480249
Record name Ethanol-d5
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

51.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Molasses
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

68476-78-8, 1859-08-1
Record name Molasses
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Molasses
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Molasses
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Record name 1859-08-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of Ethanol-d5 in the context of the provided research articles?

A1: this compound, a deuterated form of ethanol, serves as a valuable tool for studying reaction mechanisms and molecular interactions in the provided research articles. [, ] Its use allows researchers to track isotopic differences and gain insights into reaction pathways.

Q2: How does the deuteration of ethanol (this compound) impact its reaction rate with hydrogen atoms compared to regular ethanol?

A2: [] Research indicates that the reaction of hydrogen atoms with this compound is slower compared to regular ethanol in aqueous solutions. At 25°C, the rate constant for this compound is (2.77 ± 0.26) × 106 dm3 mol-1 s-1, while for ethanol it is (2.04 ± 0.06) × 107 dm3 mol-1 s-1. This difference suggests a kinetic isotope effect, where the presence of deuterium alters the reaction rate. This information is crucial for understanding reaction mechanisms involving hydrogen transfer. You can find more details in the study titled "Rate of Hydrogen Atom Reaction with Ethanol, this compound, 2-Propanol, and 2-Propanol-d7 in Aqueous Solution†". []

Q3: How is this compound used in neutron reflectivity studies to understand polymer behavior in mixed solvents?

A3: [] this compound plays a crucial role in neutron reflectivity (NR) experiments designed to investigate the behavior of polymers, specifically Poly[2-(methacryloyloxy)ethyl phosphorylcholine] (PMPC), in mixed solvents. By using this compound along with other deuterated and non-deuterated solvents, researchers can manipulate the contrast in neutron scattering, allowing them to precisely determine the solvent composition within the collapsed PMPC brush. This technique helps elucidate the molecular mechanisms underlying the cononsolvency phenomenon observed in these polymer systems. For a deeper understanding, refer to the paper titled "Cononsolvency of Poly[2-(methacryloyloxy)ethyl phosphorylcholine] in Ethanol-Water Mixtures: A Neutron Reflectivity Study." []

A4: [] Investigating the interaction between hydrogen atoms and this compound in an aqueous solution provides valuable information for various scientific fields. Firstly, it contributes to the fundamental understanding of reaction kinetics and isotope effects in chemical reactions. Secondly, this knowledge is relevant to fields like radiation chemistry, where the interaction of reactive species with solvents like ethanol is crucial. Additionally, this research can provide insights into biological systems, as similar reactions can occur in living organisms exposed to radiation or other reactive species.

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